N-[3,5-bis(trifluoromethyl)phenyl]-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide N-[3,5-bis(trifluoromethyl)phenyl]-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 339099-57-9
VCID: VC4339388
InChI: InChI=1S/C19H12Cl2F6N4O2/c1-8-28-16(30-31(8)14-7-15(33-2)13(21)6-12(14)20)17(32)29-11-4-9(18(22,23)24)3-10(5-11)19(25,26)27/h3-7H,1-2H3,(H,29,32)
SMILES: CC1=NC(=NN1C2=CC(=C(C=C2Cl)Cl)OC)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Molecular Formula: C19H12Cl2F6N4O2
Molecular Weight: 513.22

N-[3,5-bis(trifluoromethyl)phenyl]-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

CAS No.: 339099-57-9

Cat. No.: VC4339388

Molecular Formula: C19H12Cl2F6N4O2

Molecular Weight: 513.22

* For research use only. Not for human or veterinary use.

N-[3,5-bis(trifluoromethyl)phenyl]-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide - 339099-57-9

Specification

CAS No. 339099-57-9
Molecular Formula C19H12Cl2F6N4O2
Molecular Weight 513.22
IUPAC Name N-[3,5-bis(trifluoromethyl)phenyl]-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide
Standard InChI InChI=1S/C19H12Cl2F6N4O2/c1-8-28-16(30-31(8)14-7-15(33-2)13(21)6-12(14)20)17(32)29-11-4-9(18(22,23)24)3-10(5-11)19(25,26)27/h3-7H,1-2H3,(H,29,32)
Standard InChI Key WYYFCGQODIIWFE-UHFFFAOYSA-N
SMILES CC1=NC(=NN1C2=CC(=C(C=C2Cl)Cl)OC)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure integrates three distinct aromatic systems:

  • A 1,2,4-triazole ring substituted at the 1-position with a 2,4-dichloro-5-methoxyphenyl group.

  • A 5-methyl group on the triazole core.

  • A 3,5-bis(trifluoromethyl)phenyl moiety attached via a carboxamide linkage at the triazole’s 3-position.

This arrangement creates a planar, electron-deficient aromatic system with polarized C–F and C–Cl bonds, influencing its reactivity and intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₉H₁₂Cl₂F₆N₄O₂
Molecular Weight513.22 g/mol
IUPAC NameSee Title
SMILESCC1=NC(=NN1C2=CC(=C(C=C2Cl)Cl)OC)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
InChIKeyWYYFCGQODIIWFE-UHFFFAOYSA-N

Synthesis and Manufacturing

Reaction Pathways

While detailed synthetic protocols remain proprietary, the compound is likely synthesized through sequential coupling reactions:

  • Triazole Core Formation: Cyclocondensation of hydrazine derivatives with nitriles or amidines under acidic conditions.

  • N-Arylation: Buchwald-Hartwig coupling or Ullmann-type reactions to attach the 2,4-dichloro-5-methoxyphenyl group.

  • Carboxamide Linkage: Activation of the triazole-3-carboxylic acid (e.g., using HATU or EDCl) followed by coupling with 3,5-bis(trifluoromethyl)aniline .

Optimization Challenges

  • Steric Hindrance: Bulky substituents on both aryl groups necessitate high-temperature or microwave-assisted reactions.

  • Solubility: Limited solubility in polar solvents (e.g., water, methanol) requires dimethylformamide (DMF) or dichloromethane (DCM) as reaction media .

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor aqueous solubility (<0.1 mg/mL at 25°C) but soluble in DMF (∼50 mg/mL).

  • Thermal Stability: Decomposition above 250°C, as inferred from analogs .

  • Photostability: The chloro and methoxy groups may render the compound susceptible to UV-induced degradation, necessitating storage in amber glass.

Spectroscopic Data

  • ¹H NMR: Expected signals include a singlet for the methyl group (δ 2.4 ppm), methoxy protons (δ 3.8 ppm), and aromatic protons split by coupling with fluorine.

  • MS (ESI+): Predominant [M+H]⁺ peak at m/z 513.22.

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